molecular formula C19H27N7O B12271487 4-(2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

4-(2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B12271487
M. Wt: 369.5 g/mol
InChI Key: AKDDDFGGJQCTPV-UHFFFAOYSA-N
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Description

4-(2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 2-chloropyrimidine with piperazine derivatives under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

4-(2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of their activity . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C19H27N7O

Molecular Weight

369.5 g/mol

IUPAC Name

4-[2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C19H27N7O/c1-15(2)18-20-5-3-16(22-18)24-7-9-26(10-8-24)19-21-6-4-17(23-19)25-11-13-27-14-12-25/h3-6,15H,7-14H2,1-2H3

InChI Key

AKDDDFGGJQCTPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4

Origin of Product

United States

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